molecular formula C15H30O2 B14277080 Oxiranemethanol, 3-dodecyl-, (2R,3R)- CAS No. 165880-19-3

Oxiranemethanol, 3-dodecyl-, (2R,3R)-

Cat. No.: B14277080
CAS No.: 165880-19-3
M. Wt: 242.40 g/mol
InChI Key: FMRUDTZNVVEANW-HUUCEWRRSA-N
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Description

Oxiranemethanol, 3-dodecyl-, (2R,3R)- is an epoxide derivative characterized by a 12-carbon dodecyl chain at position 3 of the oxirane ring and a hydroxymethyl (-CH2OH) group at position 2. The (2R,3R) stereochemistry denotes the spatial arrangement of substituents, influencing its reactivity and interactions in chiral environments. Epoxides of this class are typically synthesized via epoxidation of alkenes or nucleophilic ring-opening reactions, as suggested by Scheme 3 in , which outlines methods using aldehydes, ketones, and hydrazides .

Properties

CAS No.

165880-19-3

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

[(2R,3R)-3-dodecyloxiran-2-yl]methanol

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-15(13-16)17-14/h14-16H,2-13H2,1H3/t14-,15-/m1/s1

InChI Key

FMRUDTZNVVEANW-HUUCEWRRSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]1[C@H](O1)CO

Canonical SMILES

CCCCCCCCCCCCC1C(O1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-dodecyl-, (2R,3R)- typically involves the epoxidation of alkenes. One common method is the reaction of 3-dodecene with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of Oxiranemethanol, 3-dodecyl-, (2R,3R)- may involve the use of catalysts to enhance the reaction efficiency. Catalysts such as titanium silicalite-1 (TS-1) can be employed in the presence of hydrogen peroxide to achieve the epoxidation of 3-dodecene. This method is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oxiranemethanol, 3-dodecyl-, (2R,3R)- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products. Common nucleophiles include halides, amines, and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed:

    Oxidation: Formation of diols and carboxylic acids.

    Reduction: Formation of primary and secondary alcohols.

    Substitution: Formation of halohydrins and other substituted derivatives.

Scientific Research Applications

Chemistry: Oxiranemethanol, 3-dodecyl-, (2R,3R)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and development.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate to investigate the mechanisms of epoxide hydrolases and other related enzymes.

Medicine: Oxiranemethanol, 3-dodecyl-, (2R,3R)- has potential applications in medicinal chemistry. It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is utilized in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of Oxiranemethanol, 3-dodecyl-, (2R,3R)- involves its interaction with molecular targets through its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural Variations and Stereochemistry

The following table summarizes key structural differences and similarities among oxiranemethanol derivatives:

Compound Name Substituent (Position 3) Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Oxiranemethanol, 3-dodecyl-, (2R,3R)- Dodecyl (C12) (2R,3R) C15H30O2 242.40* Not provided -
(2R,3R)-(+)-3-Propyloxiranemethanol Propyl (C3) (2R,3R) C6H12O2 116.16 92418-71-8
[(2R,3R)-3-Benzyloxiran-2-yl]methanol Benzyl (C6H5CH2) (2R,3R) C10H12O2 164.20 116949-62-3
3-(4-Nitrophenyl)oxiranemethanol 4-Nitrophenyl (aromatic) trans-(+) C9H9NO4 195.19 1885-07-0
α-Hexyl-3-(6-hydroxy-2,4-ocadiynyl)oxiranemethanol Hexyl + diynyl Not specified C14H20O2* 220.30* -

*Calculated based on molecular formula.

Key Observations :

  • Chain Length and Branching : The dodecyl substituent in the target compound imparts higher hydrophobicity compared to shorter alkyl chains (e.g., propyl in ) or aromatic groups (e.g., benzyl in ). Longer chains may reduce water solubility but enhance lipid membrane permeability .
  • Stereochemistry: The (2R,3R) configuration is shared with [(2R,3R)-3-benzyloxiran-2-yl]methanol () and (2R,3R)-3-propyloxiranemethanol (). This stereochemistry is critical for biological activity, as seen in cytotoxic polyacetylenes () and engineered microbial production of chiral diols ().
  • Aromatic vs. Aliphatic Substituents: Aromatic derivatives like 3-(4-nitrophenyl)oxiranemethanol () exhibit distinct electronic properties, influencing reactivity and toxicity.

Physical and Chemical Properties

  • Density and Solubility: (2R,3R)-3-Propyloxiranemethanol has a density of 0.96 g/mL (), typical for aliphatic epoxides. Longer alkyl chains (e.g., dodecyl) likely further reduce density and aqueous solubility.
  • Reactivity : Epoxides with electron-withdrawing groups (e.g., 4-nitrophenyl in ) are more reactive toward nucleophiles. Aliphatic epoxides may undergo ring-opening reactions with acids or bases, as seen in Scheme 3 ().

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